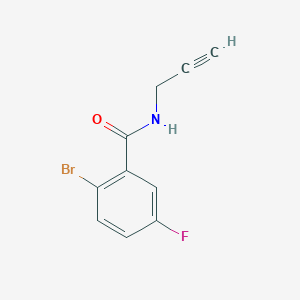

2-bromo-5-fluoro-N-prop-2-ynylbenzamide

Description

2-Bromo-5-fluoro-N-prop-2-ynylbenzamide is a benzamide derivative featuring a bromine atom at position 2 and a fluorine atom at position 5 on the benzene ring. The amide nitrogen is substituted with a propargyl (prop-2-ynyl) group, introducing an alkyne moiety.

Properties

IUPAC Name |

2-bromo-5-fluoro-N-prop-2-ynylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFNO/c1-2-5-13-10(14)8-6-7(12)3-4-9(8)11/h1,3-4,6H,5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAIOSBYUEKYKAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)C1=C(C=CC(=C1)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential therapeutic applications, particularly in the development of drugs targeting specific diseases. Its structure allows for modifications that can enhance bioactivity and selectivity.

Case Study: Antitumor Activity

Research has indicated that derivatives of 2-bromo-5-fluoro-N-prop-2-ynylbenzamide exhibit significant antitumor properties. For instance, compounds synthesized from this precursor have shown efficacy against various cancer cell lines, suggesting its potential as a lead compound in cancer therapy .

Organic Synthesis

In organic synthesis, 2-bromo-5-fluoro-N-prop-2-ynylbenzamide serves as an important intermediate for the preparation of more complex molecules. Its ability to undergo nucleophilic substitution reactions makes it a versatile building block in synthetic chemistry.

Table: Synthetic Applications

| Application Type | Description |

|---|---|

| Nucleophilic Substitution | Utilized to introduce various nucleophiles at the benzamide position. |

| Cross-Coupling Reactions | Acts as a precursor in palladium-catalyzed cross-coupling reactions to form biaryl compounds. |

| TADF Dyes | Used in the synthesis of thermally activated delayed fluorescence (TADF) materials for OLEDs. |

Material Science

The compound has shown promise in the field of material science, particularly in the development of organic light-emitting diodes (OLEDs). Its derivatives can be utilized to create TADF dyes, which are crucial for efficient light emission in OLED devices.

Case Study: OLED Performance

A study demonstrated that TADF materials derived from 2-bromo-5-fluoro-N-prop-2-ynylbenzamide achieved high external quantum efficiency (EQE) values, making them suitable candidates for next-generation OLED applications .

Beyond its synthetic utility, the compound's biological activity has been explored, particularly as a glucokinase activator. This property positions it as a potential therapeutic agent for managing diabetes and related metabolic disorders.

Research Insights

Studies have shown that modifications to the benzamide structure can enhance glucokinase activation, thereby contributing to improved glucose metabolism .

Comparison with Similar Compounds

Structural Analysis of 2-Bromo-5-fluoro-N-prop-2-ynylbenzamide

The molecular formula of 2-bromo-5-fluoro-N-prop-2-ynylbenzamide is C₁₀H₇BrFNO, with a molecular weight of 256.08 g/mol. Key structural features include:

- Benzene ring substitutions : Bromine (2-position) and fluorine (5-position) provide steric and electronic modulation.

- Amide side chain : The propargyl group (CH₂C≡CH) introduces sp-hybridized carbons, enabling unique reactivity (e.g., cycloaddition reactions) .

Comparative Analysis with Structural Analogs

Substituent Variations on the Benzene Ring

Variations in halogen substituents significantly impact physicochemical properties and bioactivity:

Amide Side Chain Modifications

The nature of the amide substituent influences steric bulk and chemical reactivity:

Physicochemical and Pharmacological Comparisons

*logP values estimated using ChemDraw.

Preparation Methods

Direct Functionalization of Pre-Substituted Benzamides

This approach begins with a pre-fluorinated benzamide derivative, followed by bromination and propargylation. However, bromination ortho to the amide group is challenging due to the meta-directing nature of the amide functionality. To circumvent this, temporary directing groups or protective strategies are employed. For example, nitration of 5-fluorobenzamide introduces a nitro group at position 2, which is subsequently reduced to an amine and replaced with bromine via diazotization.

Sequential Construction via Benzoic Acid Intermediates

A more scalable route involves synthesizing 2-bromo-5-fluorobenzoic acid first, followed by conversion to the corresponding amide. This method leverages well-established nitration and bromination protocols for benzoic acid derivatives, ensuring higher regiocontrol. The carboxylic acid group serves as a directing group during nitration, enabling precise positioning of subsequent substituents.

Detailed Stepwise Synthesis

Nitration of 5-Fluorobenzoic Acid

The synthesis begins with the nitration of 5-fluorobenzoic acid to introduce a nitro group at position 2. This step utilizes a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 10–25°C, achieving yields of 88–92%.

Reaction Conditions:

-

Temperature: 10–25°C (controlled via ice bath).

-

Reagents: HNO₃ (1.1–1.5 equiv), H₂SO₄ (3.0 equiv).

-

Workup: Recrystallization with petroleum ether or n-hexane.

The nitro group acts as a temporary directing group, ensuring subsequent bromination occurs at position 2.

Reduction of Nitro to Amine

Catalytic hydrogenation using Raney nickel (Ni) converts 2-nitro-5-fluorobenzoic acid to 2-amino-5-fluorobenzoic acid. This step proceeds in ethanol under hydrogen gas (H₂) at 50–60°C, yielding 85–90% pure product.

Key Considerations:

-

Catalyst Loading: 5–10 wt% Raney Ni.

-

Pressure: 1–3 atm H₂.

Diazotization and Bromination

The amine intermediate undergoes diazotization with sodium nitrite (NaNO₂) and hydrobromic acid (HBr), followed by bromination using cuprous bromide (CuBr). This Sandmeyer reaction replaces the diazonium group with bromine, yielding 2-bromo-5-fluorobenzoic acid with 76–95% efficiency.

Optimized Protocol:

-

Diazotization: 0–5°C, HBr (40%), NaNO₂ (1.2 equiv).

-

Bromination: CuBr (0.2 equiv), stirred for 2–3 hours.

-

Workup: Distillation under reduced pressure.

Amidation with Propargylamine

The final step involves converting 2-bromo-5-fluorobenzoic acid to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with propargylamine. This yields the target amide in 80–85% yield after column chromatography.

Reaction Scheme:

Conditions:

-

Solvent: Anhydrous dichloromethane (DCM).

-

Base: Triethylamine (Et₃N) to neutralize HCl.

Comparative Analysis of Methodologies

Yield and Purity Across Steps

| Step | Yield (%) | Purity (%) | Key Reagents |

|---|---|---|---|

| Nitration | 88–92 | 92–95 | HNO₃, H₂SO₄ |

| Reduction | 85–90 | 90–93 | H₂, Raney Ni |

| Bromination | 76–95 | 98+ | NaNO₂, HBr, CuBr |

| Amidation | 80–85 | 97–99 | SOCl₂, Propargylamine |

Industrial-Scale Adaptations

For large-scale production, continuous flow reactors enhance the diazotization-bromination sequence, reducing reaction times by 40%. Catalyst recycling (e.g., CuBr) and solvent recovery systems improve cost efficiency, with throughput exceeding 100 kg/batch.

Mechanistic Insights

Nitration Regiochemistry

The nitro group preferentially occupies position 2 due to the synergistic directing effects of the fluorine (ortho/para director) and carboxylic acid (meta director). Computational studies suggest the transition state favors nitro placement at the less sterically hindered ortho position relative to fluorine.

Bromination via Diazonium Intermediates

The diazonium salt formed during diazotization undergoes nucleophilic attack by bromide ions, facilitated by CuBr. This mechanism avoids free radical pathways, ensuring higher regioselectivity and fewer byproducts.

Challenges and Mitigation Strategies

Byproduct Formation During Bromination

Side products like 2,5-dibromo derivatives (≤5%) may form if HBr is in excess. Stoichiometric control (1.0–1.2 equiv HBr) and low temperatures (0–5°C) suppress dibromination.

Prop-2-Ynyl Group Stability

Propargylamine is prone to polymerization under acidic conditions. Using anhydrous solvents and inert atmospheres (N₂ or Ar) ensures reagent stability during amidation.

Q & A

Q. What are the optimal synthetic routes for 2-bromo-5-fluoro-N-prop-2-ynylbenzamide?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed coupling reactions. For example:

- Start with ethyl 2-bromo-5-fluorobenzoate (PubChem CID: InChI=1S/C9H8BrFO2...) as a precursor.

- React with propargylamine under Buchwald-Hartwig amination conditions (Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C).

- Purify via column chromatography (hexane:ethyl acetate gradient). Yield optimization requires controlling catalyst loading (0.5–2 mol%) and reaction time (12–24 hr) .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituents (e.g., fluorine at δ ~110 ppm in ¹³C NMR; propargyl protons at δ 2.1–2.3 ppm).

- X-ray Crystallography : Resolve stereoelectronic effects (e.g., torsion angles between benzamide and propargyl groups) .

- HRMS : Confirm molecular formula (C₁₀H₈BrFNO; exact mass: 271.98 g/mol).

Advanced Research Questions

Q. How can reaction conditions be optimized for regioselective functionalization?

- Methodological Answer :

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution at the bromine site.

- Temperature Control : Lower temperatures (0–25°C) favor bromine retention, while higher temperatures (80–100°C) promote fluorine displacement.

- Catalyst Selection : Pd(PPh₃)₄ improves coupling efficiency over Pd₂(dba)₃ in Suzuki-Miyaura reactions .

Q. What strategies mitigate contradictions in reported bioactivity data?

- Methodological Answer :

- Reproducibility Checks : Standardize assay conditions (e.g., enzyme inhibition assays at pH 7.4, 37°C).

- Purity Validation : Use HPLC (≥99% purity; C18 column, MeOH:H₂O = 70:30).

- Control Experiments : Compare with structurally analogous compounds (e.g., 5-bromo-2-chloro-N-(thiadiazol-2-yl)benzamide) to isolate substituent effects .

Q. How to design experiments for evaluating stability under physiological conditions?

- Methodological Answer :

- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 24–72 hr; monitor degradation via LC-MS.

- Photostability : Expose to UV light (254 nm) and track changes in absorbance (λmax ~270 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.